molecular formula C9H16O3 B15123045 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid CAS No. 1387557-40-5

1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid

Cat. No.: B15123045
CAS No.: 1387557-40-5
M. Wt: 172.22 g/mol
InChI Key: JYMVLBRENHEORG-UHFFFAOYSA-N
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Description

1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid (CAS: 1856844-90-0) is a cyclobutane-derived carboxylic acid functionalized with a propan-2-yloxymethyl substituent. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol . The compound features a cyclobutane ring substituted at the 1-position with both a carboxylic acid group and a methyl ether linkage (propan-2-yloxy). This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

1387557-40-5

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-7(2)12-6-9(8(10)11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

JYMVLBRENHEORG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the formation of the cyclobutane ring, followed by the introduction of the carboxylic acid and propan-2-yloxy methyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions to form the cyclobutane ring. Subsequent reactions introduce the carboxylic acid and propan-2-yloxy methyl groups through esterification and etherification reactions, respectively .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propan-2-yloxy methyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The propan-2-yloxy methyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

(1) 1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic Acid vs. 1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic Acid

  • Structural Difference : The latter compound (CAS: 1387557-42-7) replaces the propan-2-yloxy group with a bulkier 2-methylpropoxy substituent.
  • Molecular Formula/Weight : C₁₀H₁₈O₃ / 186.25 g/mol vs. C₈H₁₄O₃ / 158.20 g/mol .
  • Impact : Increased steric hindrance in the 2-methylpropoxy derivative may reduce reactivity in nucleophilic substitutions or enzyme binding. The higher molecular weight also suggests lower solubility in polar solvents compared to the target compound.

(2) this compound vs. (1R,2S)-2-[(Propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic Acid

  • Structural Difference : The latter (Chemspace ID: CSCS00052882201) features a propan-2-yloxy carbonyl group instead of a methyl ether.
  • Molecular Formula/Weight : C₉H₁₄O₄ / 186 Da vs. C₈H₁₄O₃ / 158.20 g/mol .
  • Impact : The carbonyl group increases polarity (polar surface area: 64 Ų ) and hydrogen-bond acceptor capacity (3 acceptors vs. 2 in the target compound). This enhances solubility in aqueous media but may reduce membrane permeability.

Functional Group Modifications

(1) Carboxylic Acid Derivatives: Ester vs. Amide

  • 1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid (CAS: N/A):

    • Structure : Contains a methoxycarbonyl group adjacent to the carboxylic acid.
    • Molecular Formula/Weight : C₇H₁₀O₄ / 158.15 g/mol .
    • Impact : The ester group introduces hydrolytic instability under basic conditions, unlike the ether-linked target compound.
  • 1-Carbamoylcyclobutane-1-carboxylic Acid (CAS: 381230-96-2): Structure: Features a carbamoyl group instead of the ether. Molecular Formula/Weight: C₆H₉NO₃ / 155.14 g/mol . Impact: The amide group enhances hydrogen-bond donor capacity (2 donors vs.

Halogenated and Fluorinated Analogs

3,3-Difluorocyclobutane-1,1-dicarboxylic 1-Isopropyl Ester (CAS: 1225532-90-0):

  • Structure : Contains two fluorine atoms on the cyclobutane ring and an isopropyl ester.
  • Molecular Formula/Weight : C₉H₁₂F₂O₄ / 222.19 g/mol .
  • Impact: Fluorination increases electronegativity and metabolic stability. The dicarboxylic acid structure enhances acidity (pKa ~2-3), contrasting with the monocarboxylic target compound.

Key Physicochemical Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound C₈H₁₄O₃ 158.20 ~1.0* 1 3
1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid C₁₀H₁₈O₃ 186.25 ~1.5* 1 3
(1R,2S)-2-[(Propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid C₉H₁₄O₄ 186.00 1.14 1 4
3,3-Difluorocyclobutane-1,1-dicarboxylic 1-isopropyl ester C₉H₁₂F₂O₄ 222.19 ~2.0* 0 4

*Estimated based on structural analogs.

Biological Activity

1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid is a compound with the molecular formula C9_9H16_{16}O3_3 and a molecular weight of approximately 172.22 g/mol. This compound features a cyclobutane ring substituted with a propan-2-yloxy methyl group and a carboxylic acid functional group, which contribute to its unique chemical properties. Its potential applications span across organic synthesis and medicinal chemistry, particularly in the modulation of biological activity through its interactions with various molecular targets.

Key Properties

PropertyValue
Molecular FormulaC9_9H16_{16}O3_3
Molecular Weight172.22 g/mol
IUPAC NameThis compound
AppearanceLiquid
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The carboxylic acid group allows for hydrogen bonding, which can alter the conformation and function of target proteins. Additionally, the isopropoxy group enhances lipophilicity, facilitating interactions with lipid membranes and cellular components.

Interaction Studies

Initial studies suggest that this compound may bind to specific receptors or enzymes, potentially modulating their activity. For instance, its interaction with glutamate receptors has been hypothesized to influence neurotransmission processes. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that similar compounds exhibit moderate to significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of enzymatic processes critical for bacterial survival .
  • Antioxidant Properties : Compounds structurally related to this compound have shown promising antioxidant activity in DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3-(Propan-2-yloxy)cyclobutane-1-carboxylic acidC8_8H14_{14}O3_3Lacks the methyl group on the cyclobutane ring
Cyclobutane-1-carboxylic acidC6_6H10_{10}O2_2Parent compound without any substituents
3-fluoro-1-(propan-2-yloxy)carbonylcyclobutaneC9_9H13_{13}FO4_4Contains a fluorine atom, altering reactivity
Isopropyl cyclobutane carboxylateC8_8H14_{14}O2_2An ester derivative with different substituents

The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications in research and industry.

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